molecular formula C11H15Cl2N3O2 B1318429 [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride CAS No. 1158326-42-1

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride

Cat. No.: B1318429
CAS No.: 1158326-42-1
M. Wt: 292.16 g/mol
InChI Key: XDVOULBUOIQEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

History and Discovery of Benzimidazole Derivatives

The benzimidazole class of heterocyclic compounds traces its origins to the mid-nineteenth century, when the foundational chemistry of these nitrogen-containing ring systems was first established. The initial synthesis of benzimidazole derivatives was accomplished by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide, yielding 2,5-dimethylbenzimidazole in what became known as the Hoebrecker synthesis. This pioneering work was subsequently expanded upon by Ladenberg and Wundt between 1872 and 1878, who further developed synthetic methodologies for accessing various benzimidazole structures.

The historical significance of benzimidazole chemistry became more apparent with the discovery of its role in biological systems. Benzimidazole was notably discovered during research investigations into vitamin B12, where the benzimidazole nucleus was identified as a stable platform suitable for drug development. The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12, demonstrating the fundamental importance of this heterocyclic system in biochemistry.

The development of benzimidazole chemistry accelerated significantly throughout the twentieth century, with major pharmaceutical discoveries marking key milestones. In 1950, CIBA pharmaceutical company discovered benzimidazole derivative opioid agonist etonitazene, marking an early entry into therapeutic applications. The 1960s witnessed Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors, establishing a new therapeutic category. The anthelmintic properties of benzimidazoles were recognized in 1971 with the discovery of mebendazole by Janssen pharmaceutical in Belgium, followed by the invention of albendazole in 1975 by Robert J. Gyurik and Vassilios J. Theodorides.

Year Discovery Researchers/Company Significance
1872 First benzimidazole synthesis Hoebrecker Established fundamental synthetic methodology
1872-1878 Extended synthetic methods Ladenberg and Wundt Expanded synthetic scope
1950 Etonitazene discovery CIBA pharmaceutical First major therapeutic application
1960 Proton pump inhibitors Fort et al. New therapeutic category
1971 Mebendazole Janssen pharmaceutical Anthelmintic breakthrough
1975 Albendazole Gyurik and Theodorides Enhanced anthelmintic efficacy
1977 Astemizole Janssen pharmaceutical Antihistamine development

The evolution of benzimidazole chemistry demonstrated the versatility of this heterocyclic system, with researchers developing increasingly sophisticated derivatives that exhibited diverse pharmacological activities including antimicrobial, antifungal, anti-inflammatory, antihypertensive, and anticancer properties.

Significance of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride in Chemical Research

This compound occupies a distinctive position within benzimidazole research due to its unique structural features that combine multiple pharmacologically relevant functional groups. This compound features a benzimidazole ring system, an amino group, and an acetic acid moiety, making it a subject of considerable interest in medicinal chemistry research. The presence of the dihydrochloride form significantly enhances the compound's solubility and stability characteristics, which are crucial factors for both research applications and potential therapeutic development.

The compound falls under the category of benzimidazole derivatives, which are extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The molecular formula C11H16Cl2N3O2 with a molecular weight of approximately 292.17 grams per mole reflects the compound's complex structure that incorporates multiple functional groups contributing to its reactivity and potential biological activity.

Research investigations into this particular benzimidazole derivative have focused on its potential applications in several scientific domains. The compound serves as a valuable research tool in medicinal chemistry, where its structural characteristics provide insights into structure-activity relationships within the benzimidazole class. The presence of the methylamino acetic acid side chain introduces additional chemical functionality that can be exploited for further derivatization or as a handle for conjugation with other molecular entities.

The synthetic accessibility of this compound through established multi-step synthetic routes has facilitated its incorporation into various research programs. Common synthetic approaches involve reacting appropriately substituted benzimidazole precursors with methylamine and acetic acid derivatives under controlled conditions, followed by salt formation with hydrochloric acid. The resulting dihydrochloride salt exhibits improved handling characteristics compared to the free base form, making it more suitable for research applications.

Nomenclature and Classification within Heterocyclic Chemistry

Benzimidazole represents a heterocyclic aromatic organic compound that can be conceptualized as fused rings of benzene and imidazole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 1H-1,3-benzimidazole. The benzimidazole core structure consists of a six-membered benzene ring fused to a five-membered imidazole ring at the 4 and 5 positions, creating a bicyclic system with two nitrogen atoms.

This compound represents a more complex derivative where additional functional groups are attached to the basic benzimidazole framework. The systematic name reflects the presence of a methyl group attached to the 2-position of the benzimidazole ring via a methylene bridge, which is further connected to a methylamino group that bears an acetic acid substituent. The dihydrochloride designation indicates that the compound exists as a salt with two equivalents of hydrochloric acid.

Within the broader classification of heterocyclic chemistry, benzimidazole derivatives occupy a prominent position among nitrogen-containing heterocycles. These compounds are classified as electron-rich nitrogen heterocycles that can readily accept or donate protons, facilitating the formation of diverse weak interactions. This property provides significant advantages for binding with a broad spectrum of therapeutic targets, thereby enabling wide-ranging pharmacological activities.

The classification system for benzimidazole derivatives typically considers substitution patterns at various positions on the bicyclic ring system. Substitutions at the 1, 2, 5, and 6 positions are particularly common and can dramatically alter the chemical and biological properties of the resulting compounds. This compound features substitution at the 2-position, which is a particularly important site for introducing functional groups that can modulate biological activity.

Position Substitution Type Impact on Properties
1-Position N-alkylation Prevents tautomerism, alters basicity
2-Position Carbon substitution Major influence on biological activity
5-Position Ring substitution Modulates electronic properties
6-Position Ring substitution Affects lipophilicity and binding

The heterocyclic classification system also considers the electronic properties of benzimidazole derivatives. The benzimidazole ring system exhibits dual basicity with pKa values of approximately 5.3 and 12.3, reflecting the presence of two nitrogen atoms with different electronic environments. This dual basicity contributes to the versatility of benzimidazole derivatives in forming various ionic and neutral species under different pH conditions.

Historical Context of Amino Acid-Functionalized Benzimidazoles

The development of amino acid-functionalized benzimidazole derivatives represents a significant evolution in heterocyclic chemistry, combining the established benzimidazole pharmacophore with amino acid functionality to create molecules with enhanced biological properties. Historical research into this area was motivated by the recognition that amino acid modifications could improve solubility, bioavailability, and target selectivity of benzimidazole-based compounds.

Early investigations into amino acid-benzimidazole conjugates emerged from studies examining the condensation of ortho-phenylenediamines with various amino acids including aspartic acid, serine, and histidine. These research efforts were primarily motivated by the known pharmacological properties of benzimidazole derivatives, which include anti-inflammatory, antidepressive, antibacterial, and antihistamine activities. The incorporation of amino acid functionality was hypothesized to enhance these properties while potentially introducing new biological activities.

The synthetic methodology for amino acid-functionalized benzimidazoles has evolved significantly over the decades. Research has demonstrated that the incorporation of amino acid moieties depends critically on the quantity and nature of the amino acid employed in the synthetic process. All synthesized products in these studies have been characterized using infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to confirm their structural integrity and purity.

A particularly significant development in this field has been the exploration of acetic acid derivatives of benzimidazole systems. Research into 2-substituted 3-acetic acid benzimidazole derivatives has revealed compounds with significant analgesic and anti-inflammatory activities. These studies have demonstrated that specific substitution patterns can yield compounds with therapeutic efficacy comparable to established drugs such as indomethacin.

The historical progression of amino acid-functionalized benzimidazoles has also encompassed more complex ring systems. Acetic acid derivatives of triazino-benzimidazole systems have been synthesized and evaluated as aldose reductase inhibitors, representing a novel therapeutic approach for diabetic complications. These compounds have demonstrated selective inhibition of aldose reductase while showing minimal activity against related enzymes, indicating the potential for developing highly specific therapeutic agents.

Amino Acid Type Benzimidazole Conjugate Biological Activity Research Significance
Aspartic acid Various derivatives Anti-inflammatory Enhanced solubility
Serine Hydroxyl-containing derivatives Antibacterial Improved bioavailability
Histidine Imidazole-linked systems Antihistamine Dual heterocycle activity
Acetic acid 2-substituted derivatives Analgesic, anti-inflammatory Therapeutic equivalence
Acetic acid Triazino derivatives Aldose reductase inhibition Enzyme selectivity

The evolution of amino acid-functionalized benzimidazoles has also been influenced by advances in understanding structure-activity relationships. Research has revealed that the position of amino acid attachment significantly influences biological activity, with compounds bearing acetic acid moieties at the 2-position generally showing enhanced activity compared to those with modifications at other positions. This positional selectivity has important implications for the rational design of new therapeutic agents based on the benzimidazole scaffold.

Properties

IUPAC Name

2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.2ClH/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOULBUOIQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . One common method includes the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives.

Scientific Research Applications

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Table 1: Key Properties of Benzimidazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form
Target Compound C₁₁H₁₄Cl₂N₃O₂* ~308.16 Methyl-amino-acetic acid Dihydrochloride
1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride C₁₄H₁₅Cl₂N₃ 296.20 Phenylmethanamine Dihydrochloride
2-(2-Aminoethyl)benzimidazole dihydrochloride C₉H₁₁N₃·2HCl 234.13 Ethylamine Dihydrochloride
K-604 (SML1837) C₂₃H₃₀N₆OS₃·2HCl 575.64 Piperazine, thioethyl, pyridyl groups Dihydrochloride

*Estimated based on synthesis intermediates and related compounds.

Key Observations :

Substituent Diversity: The target compound features a methyl-amino-acetic acid group, which introduces both basic (amine) and acidic (carboxylic acid) functionalities. This contrasts with 1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine (phenyl group) and 2-(2-Aminoethyl)benzimidazole (simpler ethylamine chain) . K-604 has a highly complex structure with a thioether-linked piperazine and pyridyl moiety, likely enhancing receptor-binding specificity but reducing solubility .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~308.16) is intermediate, suggesting moderate solubility in aqueous media due to the dihydrochloride salt and polar acetic acid group.
  • K-604 (MW 575.64) is significantly larger and more lipophilic, likely limiting its bioavailability without formulation aids .

Biological Activity

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound belongs to the benzimidazole family, which is known for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by various studies and findings.

  • Chemical Formula : C₁₁H₁₅Cl₂N₃O₂
  • CAS Number : 1158326-42-1
  • Molecular Weight : 292.16 g/mol

1. Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains. For example, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, often showing comparable efficacy to standard antibiotics like ciprofloxacin and ampicillin .

Compound Target Organism MIC (µg/mL) Reference
Compound AS. aureus25
Compound BE. coli50
Compound CP. aeruginosa40

2. Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

3. Anti-inflammatory Activity

Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Studies have shown that benzimidazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential as anti-inflammatory agents .

Case Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated several benzimidazole derivatives for their antimicrobial properties. The results indicated that specific substitutions on the benzimidazole ring enhanced activity against both Gram-positive and Gram-negative bacteria, demonstrating structure-activity relationships (SAR) that could guide future drug design .

Case Study 2: Anticancer Mechanisms

In another study focusing on the anticancer effects of benzimidazole derivatives, researchers found that one particular derivative significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the S phase. This research highlights the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic protocols for [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride?

The synthesis typically involves cyclization reactions of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions. For example:

  • Step 1 : React 4-(1H-benzo[d]imidazol-2-yl)benzenamide with cyanoacetic acid derivatives in acetic anhydride to form intermediates .
  • Step 2 : Purify intermediates via recrystallization (e.g., using DMF/acetic acid mixtures) and characterize via melting point (mp ~264°C, decomposition) and NMR (1H/13C) .
  • Step 3 : Perform dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

  • Melting Point Analysis : Confirm decomposition temperature (mp ~264°C) .
  • Spectroscopy :
    • NMR : 1H NMR for aromatic protons (δ 7.2–8.1 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm) .
    • IR : Detect NH stretches (~3400 cm⁻¹) and C=N/C=O vibrations (~1650–1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., 220.10 g/mol for the free base) .

Q. What are the primary biological targets of benzimidazole derivatives like this compound?

Benzimidazoles target:

  • GPCRs : Allosteric modulation of CNS-related receptors (e.g., dopamine, serotonin receptors) .
  • Enzymes : Inhibition of histone deacetylases (HDACs) or kinases .
  • Anticancer Targets : Intercalation with DNA or tubulin disruption .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Optimization Strategies :
    • Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Employ HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity assessment (>98%) .
    • Replace traditional recrystallization with flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for HDAC inhibition may arise from:
    • Assay Variability : Standardize protocols (e.g., use Fluorescent Polarization assays with HeLa nuclear extracts) .
    • Cellular Context : Compare activity in cancer cell lines (e.g., MCF-7 vs. HepG2) with matched genetic backgrounds .
    • Salt Form : Ensure dihydrochloride vs. free base forms are explicitly stated .

Q. What methodologies are recommended for studying its pharmacokinetic (PK) properties?

  • In Vitro ADME :
    • Solubility : Use shake-flask method (PBS pH 7.4, 37°C) .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .
  • In Vivo PK : Administer intravenously (1 mg/kg) to rodents and measure plasma half-life (t₁/₂) .

Methodological Challenges in Biological Evaluation

Q. How to design assays for evaluating its anticancer activity?

  • Cell-Based Assays :
    • MTT Assay : Treat MCF-7 cells for 48h, measure viability at 570 nm .
    • Apoptosis Markers : Use Annexin V-FITC/PI staining and flow cytometry .
  • Mechanistic Studies :
    • Western Blotting : Quantify caspase-3, PARP cleavage .
    • DNA Binding : Employ ethidium bromide displacement assays .

Q. How to assess its potential as a GPCR allosteric modulator?

  • Functional Assays :
    • cAMP Accumulation : Use BRET-based sensors in HEK293 cells expressing β₂-adrenergic receptors .
    • Calcium Mobilization : FLIPR assays with CHO cells .
  • Binding Studies : Radioligand displacement (³H-NMS for muscarinic receptors) .

Critical Analysis of Contradictory Evidence

  • Case Study : Variability in reported HDAC inhibition IC₅₀ values (e.g., 0.5–5 µM) may stem from:
    • Salt Form Differences : Dihydrochloride vs. free base impacts solubility .
    • Assay Conditions : Use of recombinant enzymes vs. cell lysates affects inhibitor accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.